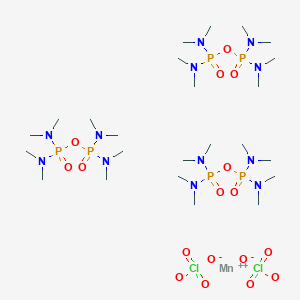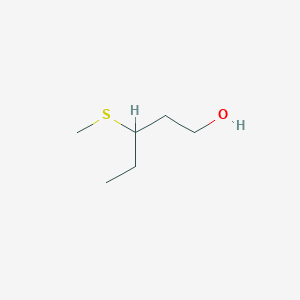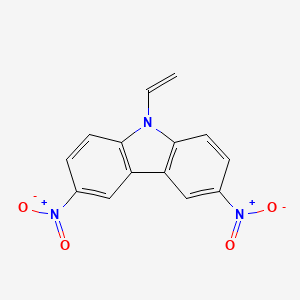
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide is a synthetic organic compound It is structurally characterized by an amide linkage between an undecanamide chain and a vanillyl group (4-hydroxy-3-methoxyphenyl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine and alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the amide linkage provides structural stability. The compound may modulate various signaling pathways, including those involved in inflammation and pain perception.
Vergleich Mit ähnlichen Verbindungen
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can be compared with other similar compounds, such as:
Capsaicin: Both compounds share a vanillyl group, but capsaicin has a shorter acyl chain.
Nonivamide: Similar to capsaicin but with a different acyl chain length.
Vanillylamine derivatives: Compounds with variations in the acyl chain length and functional groups.
This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.
Eigenschaften
CAS-Nummer |
47311-59-1 |
|---|---|
Molekularformel |
C19H31NO3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h12-14,21H,3-11,15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
PLYCKVKDTOBZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

-lambda~5~-phosphane](/img/structure/B14659595.png)



